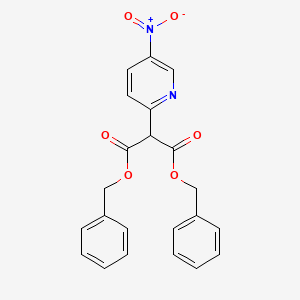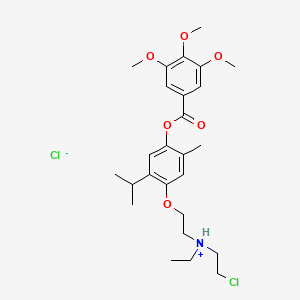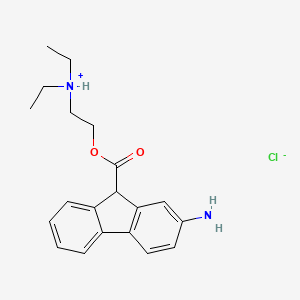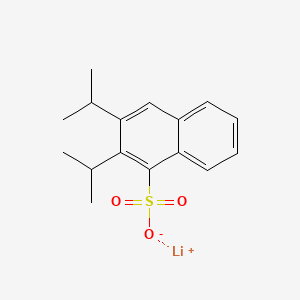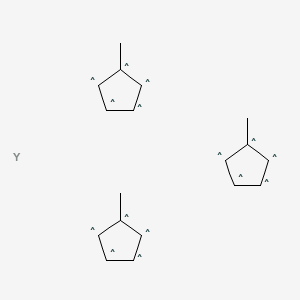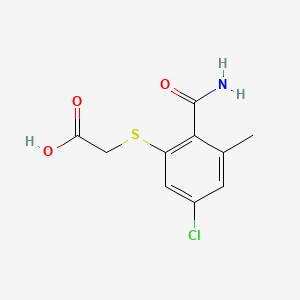
calcium;(2S,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of calcium glubionate involves the reaction of calcium carbonate with gluconic acid and lactobionic acid. The reaction typically occurs in an aqueous medium, where calcium carbonate reacts with the acids to form calcium glubionate. The process can be summarized as follows: [ \text{CaCO}3 + \text{C}6\text{H}{12}\text{O}7 + \text{C}{12}\text{H}{22}\text{O}{12} \rightarrow \text{Ca(C}6\text{H}{11}\text{O}7\text{)(C}{12}\text{H}{21}\text{O}_{12}\text{)} + \text{CO}_2 + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of calcium glubionate involves large-scale reactions under controlled conditions to ensure purity and consistency. The process includes:
Mixing: Calcium carbonate is mixed with gluconic acid and lactobionic acid in water.
Reaction: The mixture is heated to facilitate the reaction, forming calcium glubionate.
Purification: The product is purified through filtration and crystallization to remove impurities.
Drying: The purified calcium glubionate is dried to obtain a stable, crystalline powder.
Analyse Chemischer Reaktionen
Types of Reactions
Calcium glubionate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different calcium salts.
Reduction: Reduction reactions can convert it into simpler calcium compounds.
Substitution: It can participate in substitution reactions where the gluconate or lactobionate moieties are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Calcium gluconate, calcium lactobionate.
Reduction: Calcium hydroxide, calcium chloride.
Substitution: Various substituted calcium salts.
Wissenschaftliche Forschungsanwendungen
Calcium glubionate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Studied for its role in cellular calcium regulation and signaling.
Medicine: Used in the treatment of calcium deficiency-related conditions such as osteoporosis, osteomalacia, and hypoparathyroidism.
Industry: Employed in the formulation of dietary supplements and fortified foods
Wirkmechanismus
Calcium glubionate exerts its effects by providing bioavailable calcium, which is essential for various physiological processes. The calcium ions released from calcium glubionate play a crucial role in:
Nervous System: Facilitating the transmission of nerve impulses.
Muscular System: Involved in muscle contraction, including cardiac, skeletal, and smooth muscles.
Skeletal System: Essential for bone formation and maintenance.
Cellular Functions: Maintaining cell membrane integrity and permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium gluconate: Another calcium salt used to treat hypocalcemia.
Calcium lactobionate: Used in similar applications as calcium glubionate.
Calcium carbonate: Commonly used as a calcium supplement and antacid.
Uniqueness
Calcium glubionate is unique due to its combination of gluconic acid and lactobionic acid, which enhances its solubility and bioavailability compared to other calcium salts. This makes it particularly effective in treating calcium deficiency in patients who may have difficulty absorbing other forms of calcium .
Eigenschaften
CAS-Nummer |
68310-14-5 |
|---|---|
Molekularformel |
C14H26CaO16 |
Molekulargewicht |
490.42 g/mol |
IUPAC-Name |
calcium;(2S,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate |
InChI |
InChI=1S/2C7H14O8.Ca/c2*8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2*2-6,8-13H,1H2,(H,14,15);/q;;+2/p-2/t2*2-,3-,4+,5-,6+;/m11./s1 |
InChI-Schlüssel |
FATUQANACHZLRT-JZRUXATRSA-L |
Isomerische SMILES |
C([C@H]([C@H]([C@@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O)O)O.[Ca+2] |
Kanonische SMILES |
C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-methylnaphtho[1,2-b]quinolin-9-ol](/img/structure/B13772785.png)
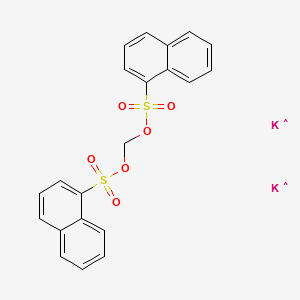
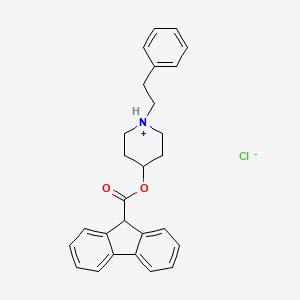

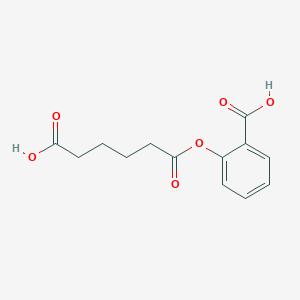
![1-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-prop-2-enylurea](/img/structure/B13772821.png)
